molecular formula C22H19ClN4O3 B2911422 N-(4-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941938-31-4

N-(4-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B2911422
CAS No.: 941938-31-4
M. Wt: 422.87
InChI Key: AUOQJUKCDWTSNC-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (CAS 941938-31-4) is a synthetic compound featuring a fused bicyclic pyrazolo[1,5-a]pyrazine core, a key structural motif in medicinal chemistry . This high-quality reagent is provided for research applications and is strictly for non-human, non-veterinary research use. The compound's structure is characterized by a 4-methoxyphenyl group at the 2-position of the heteroaromatic core and a 4-chlorobenzyl-substituted acetamide chain at the 5-position . These substituents are critical for modulating the compound's bioactivity, solubility, and metabolic stability, making it a valuable scaffold for chemical exploration and drug discovery . Researchers are investigating its potential biological activities, which may include antimicrobial and anticancer properties, due to its unique structural features that suggest possible interactions with enzymes and cellular receptors . The mechanism of action for this class of compounds may involve enzyme inhibition or receptor binding, thereby modulating key biochemical pathways . In scientific research, this compound finds utility across multiple disciplines. In chemistry, it serves as a versatile building block for the synthesis of more complex molecules . In biology and medicine, it is a candidate for probing disease mechanisms and is investigated for its potential as a pharmaceutical agent . Researchers can leverage this compound to study cell signaling, proliferation, and other fundamental cellular processes.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-30-18-8-4-16(5-9-18)19-12-20-22(29)26(10-11-27(20)25-19)14-21(28)24-13-15-2-6-17(23)7-3-15/h2-12H,13-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOQJUKCDWTSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted hydrazine and a diketone can lead to the formation of the pyrazolo[1,5-a]pyrazine ring system.

    Introduction of the 4-Methoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction where a methoxy-substituted benzene ring is introduced.

    Attachment of the 4-Chlorobenzyl Group: This step often involves a nucleophilic substitution reaction where the 4-chlorobenzyl group is attached to the nitrogen atom of the pyrazolo[1,5-a]pyrazine core.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst selection to maximize yield.

    Purification Techniques: Use of recrystallization, chromatography, and other purification methods to obtain the desired product in high purity.

    Scalability: Ensuring that the synthetic route is scalable for large-scale production without significant loss of yield or purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and pyrazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(4-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    DNA Interaction: Potential to intercalate with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2 of the Pyrazolo[1,5-a]Pyrazine Core

  • Phenyl Group (CAS 941963-25-3): The compound N-(4-chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide () replaces the 4-methoxyphenyl group with a simple phenyl ring. Notably, this derivative has been discontinued commercially, possibly due to inferior pharmacokinetic properties or synthesis challenges .
  • 1,3-Benzodioxol-5-Yl Group :
    A related compound () features a 1,3-benzodioxol-5-yl substituent at position 2. The benzodioxole ring enhances lipophilicity and may improve blood-brain barrier penetration. However, the addition of a trifluoromethyl group on the acetamide nitrogen introduces steric bulk, which could hinder target engagement .

  • This modification may enhance interactions with polar enzyme active sites compared to the mono-methoxy target compound .

Variations in the Acetamide Substituent

  • Benzyl vs. 4-Chlorobenzyl: N-Benzyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide () substitutes the 4-chlorobenzyl group with a benzyl moiety. Ethoxy at position 2 further increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • 4-Chloro-3-(Trifluoromethyl)Phenyl :
    A derivative in replaces the 4-chlorobenzyl group with a 4-chloro-3-(trifluoromethyl)phenyl chain. The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation, a feature absent in the target compound .

Halogen and Heterocyclic Modifications

  • Bromophenyl and Dichlorobenzyl Groups :
    Bromine and dichloro substitutions (–15) are common in medicinal chemistry to strengthen hydrophobic interactions. For example, 2-(2-bromophenyl)-2-(7-(3,4-dichlorobenzyl)-6-oxo-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide exhibits high melting points (244–245°C), indicating crystalline stability, but may face toxicity challenges due to halogen accumulation .

Biological Activity

N-(4-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C21H18ClN5O3, with a molecular weight of 423.86 g/mol. The compound features a pyrazolo[1,5-a]pyrazine core substituted with a 4-chlorobenzyl group and a 4-methoxyphenyl moiety.

The synthesis typically involves multi-step organic reactions, including cyclization and substitution reactions to introduce the various functional groups that characterize this compound. Specific methodologies may vary, but the general approach includes:

  • Formation of the Pyrazolo Core : This is achieved through cyclization of appropriate precursors.
  • Substitution Reactions : The introduction of the chlorobenzyl and methoxyphenyl groups occurs via nucleophilic substitution or Friedel-Crafts acylation.

Antimicrobial Activity

The antimicrobial activity of similar compounds has been documented. For example, synthesized pyrazole derivatives exhibited moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis . While specific data on this compound's antimicrobial properties are not extensively reported, the presence of the pyrazolo core suggests potential bioactivity.

In Vitro Studies

In vitro studies on related compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The mechanism often involves interference with key cellular pathways such as tubulin polymerization and apoptosis signaling pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the pyrazolo core significantly affect biological activity. Substituents at specific positions can enhance or diminish efficacy against targeted biological pathways. For instance, methyl substitutions on nitrogen linkers have been shown to be crucial for apoptosis-inducing activity in similar compounds .

Summary Table of Biological Activities

Activity Type Observed Effects Reference
AnticancerInduces apoptosis in T47D cells (EC50 = 2 nM)
AntimicrobialModerate activity against Salmonella typhi
Enzyme InhibitionPotential inhibition of metabolic enzymes

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